

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

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Compound of Interest

Compound Name: *PROTAC BET degrader-2*

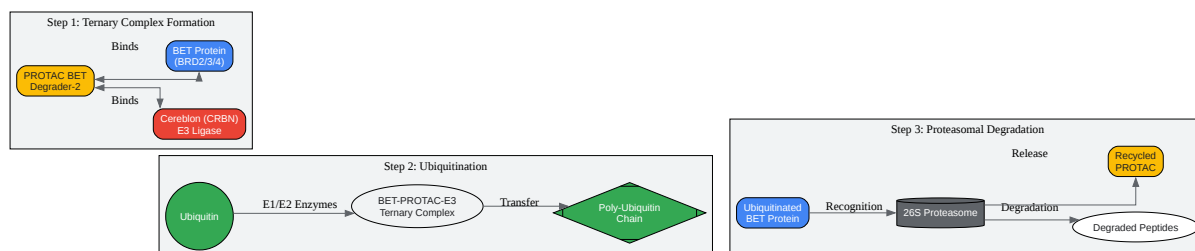
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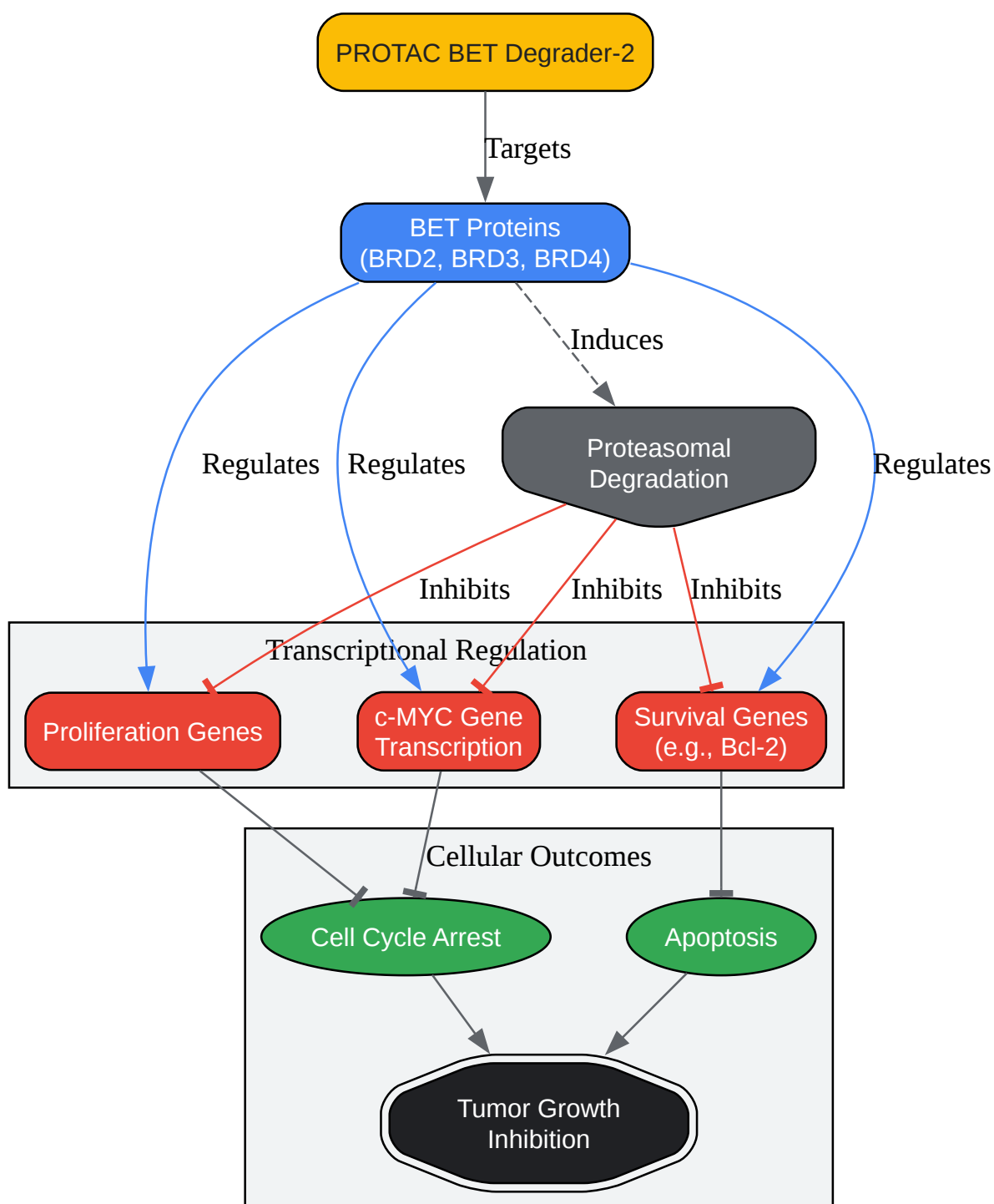
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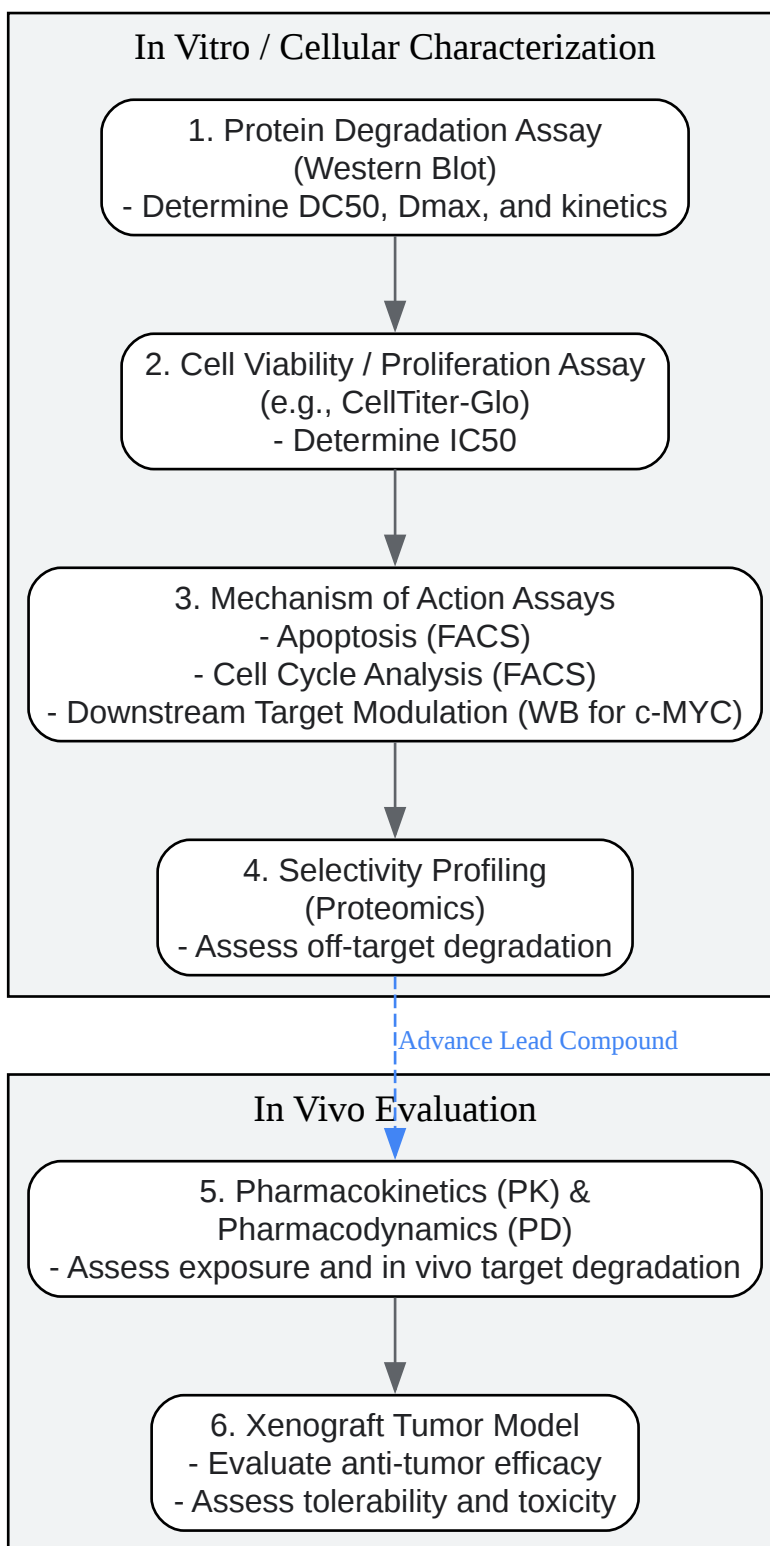
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.^{[1][2]} **PROTAC BET degrader-2** is a chemical entity that connects a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a ligand for the BET family of proteins (BRD2, BRD3, and BRD4).^{[1][3]}

The degradation process is initiated through a three-step mechanism:

- **Ternary Complex Formation:** **PROTAC BET degrader-2** acts as a molecular bridge, facilitating the formation of a ternary complex between a BET protein and the CRBN E3 ligase complex (part of the broader Cullin4A ubiquitin ligase complex).^{[1][4]} The ability of the PROTAC to cooperatively bind both proteins is crucial for its efficacy.
- **Ubiquitination:** Once in close proximity within the ternary complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target BET protein. This process is repeated to form a polyubiquitin chain.
- **Proteasomal Degradation:** The polyubiquitinated BET protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.







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